5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid
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Overview
Description
5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid is a complex organic compound featuring a pyrazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the diazotization of 3-amino-5-imino-1,2-dihydropyrazole followed by coupling with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the hydroxybenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid derivatives: Compounds like salicylic acid share structural similarities with the benzoic acid moiety.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3-amino-5-imino-1,2-dihydropyrazole, are structurally related.
Uniqueness
5-[2-(3-amino-5-imino-1,2-dihydropyrazol-4-yl)diazen-1-yl]-2-hydroxybenzoic acid is unique due to the combination of the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N6O3 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10N6O3/c11-8-7(9(12)16-15-8)14-13-4-1-2-6(17)5(3-4)10(18)19/h1-3,17H,(H,18,19)(H5,11,12,15,16) |
InChI Key |
UXEJPPKVKUPYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(NN=C2N)N)C(=O)O)O |
Origin of Product |
United States |
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